Home > Products > Screening Compounds P115269 > PHA 767491 Dihydrochloride Salt
PHA 767491 Dihydrochloride Salt -

PHA 767491 Dihydrochloride Salt

Catalog Number: EVT-1500509
CAS Number:
Molecular Formula: C₁₂H₁₃Cl₂N₃O
Molecular Weight: 286.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PHA 767491 Dihydrochloride Salt, a potent cell division cycle 7 kinase inhibitor, is recognized for its ability to impede various cellular processes, particularly in cancer and neurodegenerative diseases. This compound has garnered attention for its role in inhibiting the phosphorylation of the transactive response DNA-binding protein of 43 kDa, commonly associated with amyotrophic lateral sclerosis and frontotemporal dementia. Its low permeability to the central nervous system has prompted research into drug delivery systems to enhance its therapeutic potential .

Source and Classification

PHA 767491 is classified as an ATP-competitive inhibitor, specifically targeting cyclin-dependent kinases. It has been shown to inhibit cell proliferation across multiple human cell lines and induce apoptosis independently of p53 pathways. The compound is commercially available under various names, including its hydrochloride form, with a molecular weight of approximately 249.7 g/mol and a chemical formula of C₁₂H₁₁N₃O·HCl .

Synthesis Analysis

Methods and Technical Details

The synthesis of PHA 767491 involves several key steps, typically utilizing a pyrrolopyridinone scaffold. The compound is synthesized through a multi-step organic synthesis process that includes cyclization reactions to form the core structure. Specific methods may vary, but they generally involve the use of solvents such as tetrahydrofuran and methanol, alongside various reagents for functional group modifications .

The synthesis can be summarized as follows:

  1. Preparation of Intermediates: Starting materials are reacted under controlled conditions to produce intermediates.
  2. Cyclization: The intermediates undergo cyclization to form the pyrrolopyridinone structure.
  3. Purification: The final product is purified using techniques such as HPLC to ensure high purity levels (≥99%).
  4. Characterization: Techniques like NMR and mass spectrometry are employed to confirm the structure and purity of PHA 767491.
Molecular Structure Analysis

Structure and Data

The molecular structure of PHA 767491 features a pyrrolopyridinone core with specific substituents that confer its biological activity. The InChI key for this compound is IMVNFURYBZMFDZ-UHFFFAOYSA-N, indicating its unique chemical identity . The structural formula can be represented as follows:

C12H11N3OHCl\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}\cdot \text{HCl}

Key structural characteristics include:

  • Pyrrolopyridinone Core: Essential for kinase inhibition.
  • Functional Groups: Modifications that enhance solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

PHA 767491 primarily acts by inhibiting the activity of cell division cycle 7 kinase, which plays a crucial role in DNA replication initiation. It has been shown to prevent the phosphorylation of specific substrates, such as MCM2 (minichromosome maintenance protein), thereby halting cell cycle progression in cancer cells .

The compound's reactivity can be summarized in key reaction types:

  • Kinase Inhibition: Competitive inhibition against ATP binding sites.
  • Apoptosis Induction: Triggering programmed cell death pathways in sensitive cell lines.
Mechanism of Action

Process and Data

The mechanism by which PHA 767491 exerts its effects involves several pathways:

  1. Inhibition of Kinases: By competing with ATP for binding at the active site of cyclin-dependent kinases, PHA 767491 effectively reduces kinase activity.
  2. Cell Cycle Arrest: This inhibition leads to a halt in cell cycle progression, particularly affecting S-phase entry.
  3. Induction of Apoptosis: In various cancer models, treatment with PHA 767491 results in increased apoptosis rates, particularly in glioblastoma cells .

Experimental data indicates that treatment with PHA 767491 can decrease cell viability significantly, demonstrating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PHA 767491 Dihydrochloride Salt include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water (up to approximately 100 mM) and dimethyl sulfoxide .
  • Stability: Should be stored desiccated at room temperature.

Chemical properties include its classification as an ATP-competitive inhibitor with specific inhibitory concentrations (IC₅₀) reported for various kinases:

  • Cyclin-dependent kinase 1: IC₅₀ = 0.46 μM
  • Cyclin-dependent kinase 2: IC₅₀ = 0.25 μM
  • Cyclin-dependent kinase 9: IC₅₀ = 0.034 μM .
Applications

Scientific Uses

PHA 767491 has significant applications in both research and potential therapeutic contexts:

  • Cancer Research: Investigated for its efficacy against various cancer types including glioblastoma and solid tumors.
  • Neurodegenerative Disease Studies: Explored for its ability to penetrate the blood-brain barrier when delivered via nanoparticles, aiming to treat conditions associated with TDP-43 pathology .
  • Immunology: Its dual inhibition of both cell division cycle 7 and cyclin-dependent kinase 9 raises concerns regarding immune response modulation, indicating a need for careful evaluation in clinical settings .

Properties

Product Name

PHA 767491 Dihydrochloride Salt

Molecular Formula

C₁₂H₁₃Cl₂N₃O

Molecular Weight

286.16

Synonyms

1,5,6,7-Tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one Dihydrochloride;_x000B_PHA 767491 Dihydrochloride Salt; PF-02334471;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.